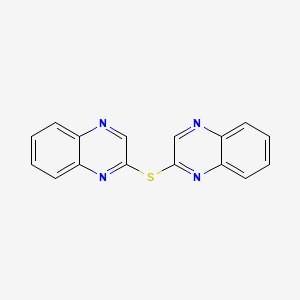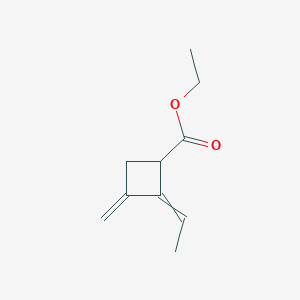
Ethyl 2-ethylidene-3-methylidenecyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethylidene-3-methylidenecyclobutane-1-carboxylate is a mouthful of a name! Let’s break it down. The compound consists of an ethyl ester group (the “ethyl” part), a cyclobutane ring (the “cyclobutane” part), and a carboxylate functional group (the “carboxylate” part). The intriguing twist lies in the 2-ethylidene-3-methylidenecyclobutane portion, which forms the core of this compound.
Analyse Des Réactions Chimiques
The compound’s reactivity depends on its functional groups:
Oxidation: The ethyl ester can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group in the ester could yield an alcohol.
Substitution: The ethyl group can undergo substitution reactions.
Common Reagents: Reagents like strong acids, bases, and reducing agents may play a role.
Major Products: These reactions could yield various derivatives, including alcohols, acids, or substituted cyclobutanes.
Applications De Recherche Scientifique
While specific studies on this compound are scarce, its unique structure could make it interesting for:
Chemistry: As a synthetic challenge due to its strained ring system.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring any pharmacological effects.
Industry: Considering its use as a building block for novel materials.
Mécanisme D'action
Without direct research, we can only speculate. its strained cyclobutane ring might interact with biological targets, affecting cellular processes.
Propriétés
Numéro CAS |
112621-84-8 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
ethyl 2-ethylidene-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-4-8-7(3)6-9(8)10(11)12-5-2/h4,9H,3,5-6H2,1-2H3 |
Clé InChI |
ALAPGPZJWYPTNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=C)C1=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


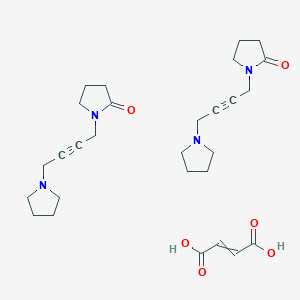
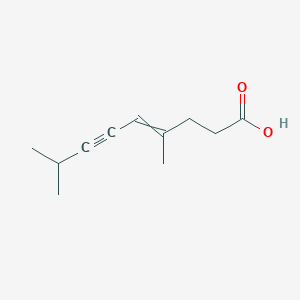

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
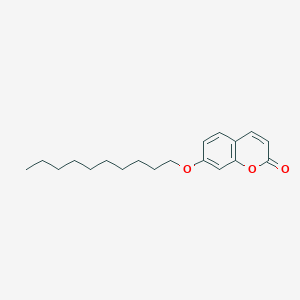
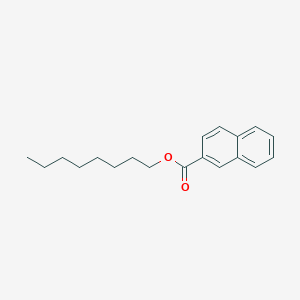

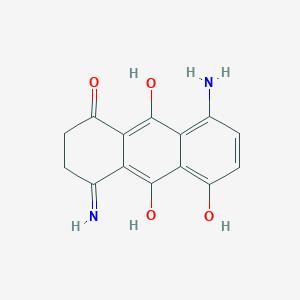
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
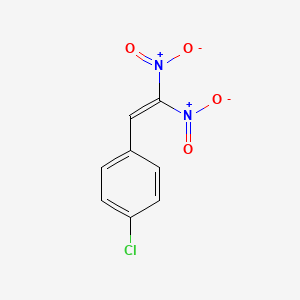
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
